molecular formula C10H11NO2S B12311760 4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine CAS No. 58955-83-2

4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine

Cat. No.: B12311760
CAS No.: 58955-83-2
M. Wt: 209.27 g/mol
InChI Key: PIAHAZMFEBRXRT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine ( 58955-83-2) is an organic compound with the molecular formula C 10 H 11 NO 2 S and a molecular weight of 209.26 g/mol [ ]. This 1,3,5-oxathiazine derivative is of significant interest in agricultural and parasitological research due to its established biological activity. The core research value of this compound lies in its properties as a nematodocide. It has been studied for its effectiveness in combatting nematodes, which are small worms that infest soil and plant roots [ ]. A key characteristic noted in research is its favorable toxicity profile; the 1,3,5-oxathiazine class of compounds to which it belongs exhibits low acute toxicity in rats, with reported LD 50 values ranging from 300 to over 1,000 mg/kg, suggesting a potentially safer profile compared to older agents [ ]. The compound is typically applied directly to soil, with effective nematode control achieved at concentrations as low as 1 ppm [ ]. From a chemical research perspective, studies on analogous 6H-1,3,5-oxathiazine structures indicate that these compounds can undergo thermal cycloreversion, leading to the formation of other heterocyclic systems like 1,2,4-oxathiazoles [ ]. This reactivity makes them valuable as synthetic intermediates or subjects of study in reaction mechanism research. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58955-83-2

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6H-1,3,5-oxathiazine

InChI

InChI=1S/C10H11NO2S/c1-12-9-4-2-8(3-5-9)10-11-6-13-7-14-10/h2-5H,6-7H2,1H3

InChI Key

PIAHAZMFEBRXRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NCOCS2

Origin of Product

United States

Chemical Reactivity and Transformations of 4 4 Methoxyphenyl 6h 1,3,5 Oxathiazine and Analogues

Ring Transformations and Rearrangement Pathways

The 1,3,5-oxathiazine ring is a non-aromatic heterocyclic system that can undergo a variety of transformations, primarily driven by the desire to relieve ring strain and form more stable products. These transformations often involve the cleavage of one or more bonds within the heterocyclic ring, leading to either fragmentation or rearrangement to other cyclic or acyclic structures.

While specific studies on the thermal decomposition of 4-(4-methoxyphenyl)-6H-1,3,5-oxathiazine are not extensively documented, the thermal behavior of related heterocyclic systems suggests that it would be susceptible to thermal cycloreversion. This type of reaction involves the concerted or stepwise cleavage of two or more bonds in the ring, leading to the formation of smaller, more stable molecules. For instance, the thermal decomposition of other six-membered heterocycles containing multiple heteroatoms often proceeds via fragmentation pathways. The presence of the relatively weak C-S and C-O bonds in the 1,3,5-oxathiazine ring makes it a likely candidate for such reactions. The expected products of thermal cycloreversion could include the corresponding nitrile (4-methoxybenzonitrile), formaldehyde (B43269), and thioformaldehyde, although the latter is highly reactive and would likely polymerize or react further. The exact pathway and product distribution would be highly dependent on the reaction conditions, such as temperature and the presence of a solvent or trapping agents.

Dimerization of 1,3,5-oxathiazine derivatives can occur under certain conditions, although it is not a universally observed phenomenon. The potential for dimerization is influenced by the substituents on the ring and the reaction conditions. For some related heterocyclic systems, dimerization can proceed through a [4+2] cycloaddition mechanism, where one molecule acts as the diene and the other as the dienophile. However, for this compound, this type of self-dimerization is less likely due to the lack of a conjugated diene system within the ring. More plausible is a dimerization process initiated by ring-opening to a reactive intermediate, which then reacts with a second molecule of the oxathiazine. The specific nature of any dimerization process would require dedicated experimental investigation.

Reactions with Specific Reagents

The reactivity of this compound with various reagents is dictated by the nucleophilic and electrophilic sites within the molecule. The nitrogen and oxygen atoms possess lone pairs of electrons, making them potential sites for protonation or coordination with Lewis acids. Conversely, the carbon atoms, particularly the one situated between the oxygen and sulfur atoms (C-2) and the one adjacent to the nitrogen (C-4), can be susceptible to nucleophilic attack.

While comprehensive reactivity data for this compound is limited, the behavior of analogous heterocyclic systems allows for some predictions regarding its unreactivity. For example, reactions with oxidizing agents like Chloramine-T, which typically react with sulfides to form sulfilimines, may be complex. The presence of multiple heteroatoms could lead to a variety of oxidation products or even ring cleavage rather than a clean reaction at the sulfur atom.

Lewis acids are expected to play a significant role in the chemistry of this compound. The lone pairs on the nitrogen and oxygen atoms can coordinate with a Lewis acid, which can activate the ring towards nucleophilic attack or rearrangement. For example, studies on related 1,3-oxazines have shown that Lewis acids can promote ring-opening reactions by activating the C-O bond nih.gov. Similarly, Lewis acids like scandium triflate (Sc(OTf)₃) have been shown to catalyze cycloaddition reactions of related heterocycles, highlighting their ability to activate the ring system nsf.govnih.gov. It is therefore plausible that treatment of this compound with a Lewis acid could lead to ring-opening, followed by rearrangement or reaction with a nucleophile. The use of silica-supported Lewis acids has also been reported for the synthesis of 1,3,5-triazines, a related heterocyclic system, suggesting that such catalysts could also be effective in promoting transformations of 1,3,5-oxathiazines researchgate.net.

Proposed Reaction Mechanisms (e.g., Nucleophilic Attack)

The most probable reaction mechanism for the transformation of this compound and its analogues involves nucleophilic attack on the heterocyclic ring. The position of the attack can vary depending on the nature of the nucleophile and the reaction conditions.

A likely site for nucleophilic attack is the C-2 carbon, which is flanked by two electronegative heteroatoms (oxygen and sulfur), making it electron-deficient. Attack at this position would lead to a tetrahedral intermediate, which could then undergo ring-opening by cleavage of either the C-O or C-S bond.

Another potential site for nucleophilic attack is the C-4 carbon of the imine-like C=N bond. Nucleophilic addition to this bond is a common reaction pathway for many nitrogen-containing heterocycles. This would lead to a saturated intermediate that could subsequently undergo rearrangement or further reaction. For instance, the reaction of 1,3-oxazines with hydrazine (B178648) derivatives proceeds via nucleophilic attack and subsequent ring cleavage and recyclization to form different heterocyclic systems thieme-connect.de. A similar pathway could be envisioned for this compound.

The proposed mechanism for reactions with nucleophiles can be summarized as follows:

Activation (optional): In the presence of a Lewis acid, coordination to a heteroatom (likely nitrogen or oxygen) enhances the electrophilicity of the ring carbons.

Nucleophilic Attack: The nucleophile attacks one of the electrophilic centers of the ring (e.g., C-2 or C-4).

Ring Opening/Rearrangement: The resulting intermediate undergoes cleavage of a ring bond, leading to an open-chain intermediate or a rearranged cyclic product.

Final Product Formation: The intermediate can then cyclize to form a new heterocyclic ring, be trapped by an electrophile, or undergo elimination to yield the final stable product.

This general mechanism is supported by studies on the reactions of various nucleophiles with related heterocyclic systems, where ring transformations are common outcomes mdpi.comnih.gov.

Advanced Structural Elucidation and Characterization of Oxathiazine Compounds

Spectroscopic Analysis Methods

Spectroscopic methods are fundamental to the structural elucidation of chemical compounds. For 4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine, this would involve NMR, IR, and MS techniques to map its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule. A full analysis, including ¹H and ¹³C NMR, would provide definitive information on the chemical environment of each proton and carbon atom, revealing key structural features of the oxathiazine ring and the substituted phenyl group. However, specific chemical shifts (δ), coupling constants (J), and correlation spectra for this compound have not been reported in published literature.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, characteristic absorption bands would be expected for the C-O-C, C-S-C, and C=N bonds within the oxathiazine ring, as well as vibrations from the methoxy-substituted aromatic ring. A literature search did not yield a published IR spectrum with specific wavenumber assignments for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. While the molecular formula is known to be C₁₀H₁₁NO₂S, resulting in a monoisotopic mass of approximately 209.05 g/mol , detailed mass spectral data, including fragmentation patterns from experimental analysis, are not available in the public domain.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.

Determination of Crystal and Molecular Structures

To date, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been published. Consequently, precise data on its crystal system, space group, unit cell dimensions, and the exact spatial arrangement of its atoms are unknown. While crystallographic data exists for other related methoxyphenyl-containing heterocycles, this information cannot be extrapolated to definitively describe the target compound.

Elucidation of Absolute Stereochemistry

If the molecule were chiral, X-ray crystallography of a single crystal would be the definitive method for determining its absolute stereochemistry. However, without a crystal structure, this aspect of its molecular architecture remains unconfirmed.

Conformational Analysis in Solid State

The definitive determination of the three-dimensional structure of This compound in the solid state would be achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Such data is fundamental to understanding the molecule's conformation, including the puckering of the 1,3,5-oxathiazine ring and the spatial orientation of the 4-methoxyphenyl (B3050149) substituent.

Detailed Research Findings:

A thorough search of crystallographic databases and the scientific literature did not yield a specific single-crystal X-ray diffraction study for This compound . Therefore, experimentally determined data on its solid-state conformation, such as crystal system, space group, unit cell dimensions, and atomic coordinates, are not available to be presented here.

In the absence of direct experimental data for the title compound, the conformational analysis would typically involve:

Ring Conformation: The 6H-1,3,5-oxathiazine ring is a six-membered heterocycle containing three different heteroatoms. Its conformation is expected to be non-planar. Based on studies of related saturated six-membered heterocycles, such as 1,3-oxathiane, the ring would likely adopt a chair or a twisted-chair conformation to minimize steric strain and torsional strain. The exact conformation would be influenced by the nature and position of the substituents.

Substituent Orientation: The 4-methoxyphenyl group at the C4 position can adopt various orientations relative to the oxathiazine ring. The torsion angle between the plane of the phenyl ring and the plane of the heterocyclic ring would be a key parameter. This orientation is governed by a balance of steric hindrance and electronic effects, such as conjugation. The methoxy (B1213986) group's position on the phenyl ring (para) would also influence intermolecular interactions in the crystal lattice.

To provide a comprehensive analysis, crystallographic data from a dedicated study would be required. The tables below are representative of the types of data that would be generated from such a study.

Interactive Data Tables:

The following tables are templates that would be populated with experimental data upon the successful crystallographic analysis of This compound .

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue (if available)
Empirical formulaC₁₀H₁₁NO₂S
Formula weight209.26
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
VolumeData not available
ZData not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available
Crystal sizeData not available
Theta range for data collectionData not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to thetaData not available
Absorption correctionData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available
Largest diff. peak and holeData not available

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleLength (Å) / Angle (°)
S(1)-C(2)Data not available
C(2)-N(3)Data not available
N(3)-C(4)Data not available
C(4)-O(5)Data not available
O(5)-C(6)Data not available
C(6)-S(1)Data not available
C(4)-C(Ar)Data not available
C(2)-S(1)-C(6)Data not available
N(3)-C(2)-S(1)Data not available
C(4)-N(3)-C(2)Data not available
O(5)-C(4)-N(3)Data not available
C(6)-O(5)-C(4)Data not available
O(5)-C(6)-S(1)Data not available

Note: The numbering of atoms is hypothetical and would be determined by the crystallographic study.

Applications in Organic Synthesis and Materials Science

Oxathiazines as Versatile Building Blocks and Synthetic Intermediates

Heterocyclic compounds are fundamental building blocks in organic synthesis, providing scaffolds that can be elaborated into a wide range of biologically active molecules and functional materials. mdpi.comossila.com The 1,3,5-oxathiazine ring system, with its embedded functionalities, is a prime example of such a versatile synthon.

The transformation of one heterocyclic system into another is a powerful strategy in synthetic chemistry. While direct conversion of 4-(4-methoxyphenyl)-6H-1,3,5-oxathiazine into thiadiazoles has not been extensively documented, the synthesis of thiadiazole derivatives often involves precursors with related structural motifs. For instance, 1,3,4-thiadiazoles bearing a methoxyphenyl group have been synthesized through the cyclization of thiosemicarbazides, which can be formed from isothiocyanates and hydrazides. uni-muenchen.de This suggests a potential, albeit indirect, synthetic pathway where the oxathiazine ring could be a source of the necessary fragments for thiadiazole formation.

Similarly, β-lactams, the core structural unit of penicillin and related antibiotics, are key targets in medicinal chemistry. nih.gov The synthesis of β-lactams often proceeds via [2+2] cycloaddition reactions. nih.gov Research has shown the synthesis of novel monocyclic β-lactams with a 1-(4-methoxyphenyl) substituent, confirming the utility of this particular aryl group in the construction of these four-membered rings. nih.gov While not starting from an oxathiazine, these syntheses highlight the compatibility of the methoxyphenyl group within synthetic routes leading to β-lactams.

Table 1: Examples of Heterocycles Synthesized from Methoxyphenyl-Containing Precursors

Target Heterocycle Precursor Type Synthetic Method Reference
1,3,4-Thiadiazole Thiosemicarbazide Cyclization uni-muenchen.de
β-Lactam Schiff base [2+2] Cycloaddition nih.gov

Optically pure sulfamidates are important chiral building blocks in asymmetric synthesis. The enantioselective synthesis of related sulfur-nitrogen compounds, such as sulfinamidines, has been achieved using enantiopure N-H oxaziridines as nitrogen transfer agents. uni-muenchen.de This demonstrates the potential of heterocyclic systems containing nitrogen and oxygen to facilitate stereocontrolled transformations at a sulfur center. Although direct application with 1,3,5-oxathiazines is not reported, the principle of using a chiral heterocyclic scaffold to control stereochemistry is well-established.

The inherent reactivity of the oxathiazine ring allows for its use in the construction of a variety of other heterocyclic systems. unibo.it The development of diastereoselective routes to chiral oxathiazine 2-oxide scaffolds underscores their value as precursors for more complex, stereochemically defined molecules. unibo.it These scaffolds can be functionalized and are being explored for attachment to solid phases to facilitate their use in repeatable synthetic cycles. unibo.it The general utility of heterocyclic building blocks in creating diverse molecular architectures is a central theme in modern organic synthesis. mdpi.com

Exploration of Oxathiazine Derivatives as Chemical Ligands

The nitrogen and sulfur atoms within the oxathiazine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of oxathiazine-related structures as ligands in asymmetric catalysis. acs.orgnih.gov For example, oxazoline-containing ligands are widely used and have proven to be highly effective in a multitude of metal-catalyzed enantioselective reactions. acs.orgnih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity. While the focus has been on oxazolines, the structural similarity to oxathiazines suggests that the latter could also serve as effective ligands, with the sulfur atom potentially offering different coordination properties compared to the oxygen in oxazolines.

Role in the Design of Chemically Diverse Libraries

The creation of chemically diverse libraries of small molecules is a cornerstone of modern drug discovery and chemical biology. lifechemicals.com These libraries are screened against biological targets to identify new lead compounds. Heterocyclic scaffolds, including oxathiazines, are ideal starting points for the construction of such libraries due to the ease with which they can be functionalized at multiple positions. nih.gov The use of building blocks like this compound allows for the systematic introduction of structural diversity, leading to collections of compounds that cover a broad chemical space. This approach increases the probability of discovering molecules with novel biological activities.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of 1,3,5-oxathiazine derivatives, including 4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine, remains an area ripe for innovation. Current synthetic routes are not extensively documented in publicly available literature, suggesting that the development of novel, efficient, and versatile synthetic methods is a critical first step. Future research should focus on the following:

Multicomponent Reactions (MCRs): Drawing inspiration from the synthesis of related 1,3-oxazines, MCRs could provide a highly efficient and atom-economical approach to the 1,3,5-oxathiazine core. The development of one-pot syntheses involving a carbonyl compound (such as 4-methoxybenzaldehyde), a source of ammonia (B1221849) or an amine, and a sulfur-containing building block could lead to a diverse library of derivatives.

Catalysis: The exploration of novel catalysts could significantly improve the efficiency and selectivity of 1,3,5-oxathiazine synthesis. Research into solid acid nanocatalysts, similar to those used for 1,3-oxazine synthesis, could offer advantages such as reusability and milder reaction conditions.

Green Chemistry Approaches: Future synthetic strategies should prioritize environmentally benign methods. This includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of the 6H-1,3,5-oxathiazine ring system is crucial for optimizing existing synthetic routes and designing new ones. Key areas for mechanistic investigation include:

Formation Pathways: Detailed studies are needed to elucidate the step-by-step mechanism of 1,3,5-oxathiazine ring formation. This would involve identifying key intermediates, transition states, and the role of any catalysts. Techniques such as in-situ spectroscopy (NMR, IR) and isotopic labeling could provide valuable insights.

Ring-Chain Tautomerism: Investigating the potential for ring-chain tautomerism in the 6H-1,3,5-oxathiazine system would be a valuable area of research. Understanding the factors that influence the equilibrium between the cyclic oxathiazine and its open-chain precursor would be essential for controlling the stability and reactivity of these compounds.

Reactivity Studies: A systematic exploration of the reactivity of the 1,3,5-oxathiazine ring is necessary. This includes its behavior towards electrophiles, nucleophiles, and in cycloaddition reactions. Such studies will not only expand the fundamental understanding of this heterocyclic system but also open up avenues for its derivatization and application as a synthetic intermediate.

Exploration of Oxathiazine Scaffolds for Functional Materials

While the application of this compound in functional materials has not been reported, the inherent properties of heterocyclic scaffolds suggest significant potential. Future research could explore:

Polymer Science: The 1,3,5-oxathiazine ring could be incorporated into polymer backbones or as pendant groups to create novel materials with unique thermal, optical, or electronic properties. The presence of nitrogen, oxygen, and sulfur atoms offers potential for metal coordination and the development of stimuli-responsive materials.

Organic Electronics: The electronic properties of the 1,3,5-oxathiazine ring, influenced by the methoxyphenyl substituent, could be investigated for applications in organic electronics. Modifications to the core structure could lead to the development of new organic semiconductors or charge-transport materials.

Computational Predictions for Novel Oxathiazine Derivatives and their Synthetic Routes

Computational chemistry offers a powerful tool to accelerate the discovery and development of novel 1,3,5-oxathiazine derivatives with desired properties. Future computational studies should focus on:

In Silico Design of Derivatives: Using the this compound scaffold as a starting point, computational methods can be employed to design new derivatives with enhanced biological activity or material properties. This involves techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking simulations against various biological targets.

Prediction of Synthetic Routes: Computational tools can be used to predict the feasibility and potential outcomes of different synthetic pathways. This can help in prioritizing experimental efforts and identifying the most promising routes for the synthesis of new derivatives.

Elucidation of Reaction Mechanisms: Quantum mechanical calculations can provide detailed insights into the reaction mechanisms of 1,3,5-oxathiazine formation and reactivity, complementing experimental studies.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(4-Methoxyphenyl)-6H-1,3,5-oxathiazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as thioureas or thiadiazoles. Key steps include:
  • Dehydrosulfurization : Employing agents like dicyclohexylcarbodiimide (DCC) to eliminate sulfur from thiourea precursors, as demonstrated in analogous oxadiazine syntheses .
  • Nucleophilic substitution : Using sodium hydride in DMF to facilitate aryloxy/thio group substitutions on triazine or oxathiazine cores .
    Optimization involves:
  • Temperature control (20–80°C) to balance reaction rate and side-product formation.
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates with ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and heterocyclic conformation. This is critical for verifying regioselectivity in synthesis, as shown in triazine derivatives .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify methoxyphenyl protons (δ 3.8–4.0 ppm) and oxathiazine ring signals (δ 5.5–6.5 ppm). Compare with simulated spectra from computational tools like Gaussian .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How do substituents on the oxathiazine ring influence its reactivity and biological activity?

  • Methodological Answer :
  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 6-position to enhance electrophilic reactivity, as seen in triazine analogs . Electron-donating groups (e.g., OMe) stabilize the ring but reduce susceptibility to nucleophilic attack.
  • Biological activity screening : Design assays using Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate antimicrobial activity. Compare with structurally related oxathiazines and triazines, noting discrepancies in MIC values due to methoxyphenyl lipophilicity .

Q. What computational strategies can predict the interaction of this compound with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like dihydrofolate reductase (DHFR) or topoisomerase II. Validate with MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. Compare with experimental cyclic voltammetry data .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) be systematically addressed?

  • Methodological Answer :
  • Meta-analysis : Compile datasets from peer-reviewed studies (e.g., triazine derivatives in Acta Crystallographica and oxathiazines in Chem. Proc. ). Normalize variables like cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. resazurin).
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with controlled substitutions (e.g., halogenation at specific positions) to isolate variables affecting activity .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers during cyclization .
  • Catalytic optimization : Screen palladium or copper catalysts to suppress dimerization byproducts. Track via GC-MS .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound in buffers (pH 2–10) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
  • Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C) .

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